molecular formula C13H21NO2 B6617716 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol CAS No. 107411-69-8

2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol

Cat. No. B6617716
CAS RN: 107411-69-8
M. Wt: 223.31 g/mol
InChI Key: SGWYBUXXJNQXDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol, also known as BMP-2, is a small molecule compound with a range of potential applications in the scientific research field. BMP-2 is a derivative of the natural compound 2-methyl-2-propyl-1,3-propanediol and is synthesized through a number of different methods. It has been studied for its potential applications in biochemistry and physiology, as well as its use in laboratory experiments.

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has been studied for its potential applications in biochemistry and physiology. It has been used as a substrate for the enzyme transglutaminase, which is involved in a number of biochemical processes including the formation of cross-links between proteins and the formation of protein networks. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has also been studied for its potential applications in the study of cell adhesion and cell migration. It has been used in the study of the migration of leukocytes, as well as in the study of the migration of cancer cells.

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is not fully understood. It is believed to act as a substrate for the enzyme transglutaminase, which is involved in the formation of cross-links between proteins and the formation of protein networks. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol is also believed to interact with cell surface receptors, which are involved in the regulation of cell adhesion and migration.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol are not fully understood. However, it has been studied for its potential applications in the study of cell adhesion and cell migration. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol has been shown to inhibit the migration of leukocytes, as well as the migration of cancer cells. It has also been shown to induce the formation of cross-links between proteins and the formation of protein networks.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol in laboratory experiments include its availability, its low cost, and its ability to induce the formation of cross-links between proteins and the formation of protein networks. The limitations of using 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol in laboratory experiments include its lack of specificity for certain cell types and its potential to interact with cell surface receptors.

Future Directions

The potential future directions for research into 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol include further study of its potential applications in biochemistry and physiology, as well as its potential use in drug development. 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be studied for its potential applications in the study of cell adhesion and migration, as well as its potential to interact with cell surface receptors. Further research into the biochemical and physiological effects of 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be conducted. Finally, further research into the synthesis methods for 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol could also be conducted to improve its availability and cost-effectiveness.

Synthesis Methods

2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol can be synthesized through a number of different methods. The most common method is the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution. This reaction yields 2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol and benzyl bromide with a yield of around 80%. Other methods of synthesis include the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in an aqueous solution, or the reaction of benzyl bromide with 2-methyl-2-propyl-1,3-propanediol in aqueous methanol.

properties

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-2-methylpropane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(10-15,11-16)9-14(2)8-12-6-4-3-5-7-12/h3-7,15-16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWYBUXXJNQXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[Benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol

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